7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-(Methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the use of β-enaminone derivatives under microwave irradiation, which leads to the formation of 2,7-disubstituted products in high yields . Another approach includes the use of palladium-catalyzed reactions to achieve the desired pyrazolo[1,5-a]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and palladium-catalyzed reactions suggests that scalable and efficient production methods could be developed based on these laboratory techniques.
Chemical Reactions Analysis
Types of Reactions
7-(Methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly at the methoxymethyl group, can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups attached to the core structure .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties and potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being used.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
7-(Methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its methoxymethyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its photophysical properties and make it a valuable compound for specific applications, such as fluorescent probes and enzyme inhibitors .
Properties
Molecular Formula |
C8H9N3O2 |
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Molecular Weight |
179.18 g/mol |
IUPAC Name |
7-(methoxymethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O2/c1-13-5-6-4-8(12)10-7-2-3-9-11(6)7/h2-4H,5H2,1H3,(H,10,12) |
InChI Key |
CEQKDGZSCRXCAK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC2=CC=NN21 |
Origin of Product |
United States |
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